molecular formula C11H6F2N2O3 B1607806 2-(2,4-Difluorophenoxy)-5-nitropyridine CAS No. 219865-96-0

2-(2,4-Difluorophenoxy)-5-nitropyridine

Cat. No. B1607806
M. Wt: 252.17 g/mol
InChI Key: VNVUVVNYXQZPNA-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenoxy)-5-nitropyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds. The molecule also contains a nitro group (-NO2), which is a common functional group in organic chemistry, and a difluorophenoxy group, which is a phenoxy group with two fluorine atoms attached.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 2,4-difluorophenol derivative in the presence of a base. The nitro group could be introduced through a nitration reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenoxy)-5-nitropyridine” would be characterized by the presence of a pyridine ring, a nitro group, and a difluorophenoxy group. The exact structure would depend on the positions of these groups on the pyridine ring.



Chemical Reactions Analysis

The reactivity of “2-(2,4-Difluorophenoxy)-5-nitropyridine” would be influenced by the electron-withdrawing nitro group and the electron-donating difluorophenoxy group. The compound might undergo reactions typical of pyridines, such as electrophilic substitution, as well as reactions at the nitro group or the difluorophenoxy group.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenoxy)-5-nitropyridine” would depend on factors such as its exact molecular structure, the presence of functional groups, and the conditions under which it’s studied.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Various methods have been employed to synthesize nitropyridine derivatives. For instance, Hand and Baker (1989) demonstrated the synthesis of 2-chloro- and 2-amino-5-fluoropyridines through a series of reactions involving diazotization and thermolysis. This highlights the versatility of pyridine compounds in chemical synthesis (Hand & Baker, 1989).

  • Molecular Structure Analysis : Batsanov (2000) explored the molecular structure of 3,5-difluoro-4-nitropyridine N-oxide, revealing insights into the conformational aspects of nitropyridine compounds. This type of analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Batsanov, 2000).

  • Vibrational Spectral Studies : Balachandran, Lakshmi, and Janaki (2012) conducted a detailed study on the vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives, utilizing infrared and Raman spectroscopy. This kind of research provides a deeper understanding of the molecular stability and bond strength in nitropyridine derivatives (Balachandran, Lakshmi & Janaki, 2012).

Potential Applications

  • Electronic Devices : The research by Chen, Reed, Rawlett, and Tour (1999) utilized a molecule with a nitroamine redox center in an electronic device, demonstrating the potential of nitropyridine derivatives in the field of molecular electronics (Chen, Reed, Rawlett & Tour, 1999).

  • Crystal Engineering : Fur, Bagieu-Beucher, Masse, Nicoud, and Lévy (1996) focused on the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine, illustrating the importance of these compounds in materials science, particularly for optical properties (Fur et al., 1996).

  • Supramolecular Chemistry : The study by Gamelas, Santos, Félix, Cavaleiro, Gomes, Belsley, and Drew (2006) investigated novel compounds with non-linear optical chromophores, including 2-amino-5-nitropyridine, highlighting the significance of nitropyridine derivatives in the creation of advanced supramolecular assemblies (Gamelas et al., 2006).

Safety And Hazards

As with any chemical compound, handling “2-(2,4-Difluorophenoxy)-5-nitropyridine” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound.


Future Directions

The potential applications and future directions for “2-(2,4-Difluorophenoxy)-5-nitropyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as materials science or medicinal chemistry, depending on its properties.


properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVUVVNYXQZPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384139
Record name 2-(2,4-difluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-5-nitropyridine

CAS RN

219865-96-0
Record name 2-(2,4-difluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LN Makley, OT Johnson, P Ghanakota… - Bioorganic & medicinal …, 2021 - Elsevier
Destabilizing mutations in small heat shock proteins (sHsps) are linked to multiple diseases; however, sHsps are conformationally dynamic, lack enzymatic function and have no …
Number of citations: 1 www.sciencedirect.com

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